molecular formula C6H16N2O B12539533 Bis(dimethylaminomethyl) ether CAS No. 681465-37-2

Bis(dimethylaminomethyl) ether

Cat. No.: B12539533
CAS No.: 681465-37-2
M. Wt: 132.20 g/mol
InChI Key: LJPKAIWJNFNGSW-UHFFFAOYSA-N
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Description

Bis(dimethylaminomethyl) ether is a useful research compound. Its molecular formula is C6H16N2O and its molecular weight is 132.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

681465-37-2

Molecular Formula

C6H16N2O

Molecular Weight

132.20 g/mol

IUPAC Name

1-[(dimethylamino)methoxy]-N,N-dimethylmethanamine

InChI

InChI=1S/C6H16N2O/c1-7(2)5-9-6-8(3)4/h5-6H2,1-4H3

InChI Key

LJPKAIWJNFNGSW-UHFFFAOYSA-N

Canonical SMILES

CN(C)COCN(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Bis Dimethylaminomethyl Ether

Classical and Contemporary Synthesis Routes

The synthesis of bis(dimethylaminomethyl) ether can be broadly categorized into classical methods, such as etherification reactions, and more contemporary approaches that include reductive amination and catalyzed one-step processes designed for improved efficiency and yield.

Etherification Reactions

Etherification represents a fundamental approach to the synthesis of ethers. For this compound, this typically involves the formation of an ether linkage between two dimethylaminomethyl groups.

The Williamson ether synthesis is a cornerstone of ether formation, traditionally involving the reaction of an alkoxide with a primary alkyl halide. arkat-usa.org In adaptations for the synthesis of this compound, this method is modified to accommodate the specific reactants. One such adaptation involves the reaction of a sodium alkoxide of a dimethylamino-containing alcohol with a corresponding chlorinated intermediate.

A patented method describes the synthesis starting from 2-dimethylethanolamine. rsc.org The process involves two key steps: the formation of a chlorinated intermediate and a subsequent etherification reaction.

Chlorination: 2-dimethylethanolamine is reacted with a chlorinating agent, such as thionyl chloride, to produce 2-dimethylaminoethyl chloride hydrochloride.

Etherification: In a separate reaction, 2-dimethylethanolamine is treated with sodium to form the sodium alkoxide. The previously formed 2-dimethylaminoethyl chloride hydrochloride is then added to this sodium alkoxide solution, along with a phase transfer catalyst like tetrabutylammonium (B224687) bromide, to facilitate the etherification reaction, yielding bis(2-dimethylaminoethyl) ether. rsc.org

The reaction can be summarized as follows:

Step 1 (Chlorination): (CH₃)₂NCH₂CH₂OH + SOCl₂ → (CH₃)₂NCH₂CH₂Cl·HCl

Step 2 (Alkoxide formation): (CH₃)₂NCH₂CH₂OH + Na → (CH₃)₂NCH₂CH₂ONa

Step 3 (Etherification): (CH₃)₂NCH₂CH₂Cl·HCl + (CH₃)₂NCH₂CH₂ONa → [(CH₃)₂NCH₂CH₂]₂O + NaCl + NaOH

This method, while effective, involves multiple steps and the use of metallic sodium, which requires careful handling.

Reactant 1Reactant 2CatalystSolventProductYieldPurityReference
2-dimethylaminoethyl chloride hydrochlorideSodium 2-dimethylaminoethanolateTetrabutylammonium bromideTolueneBis(2-dimethylaminoethyl) ether67%- rsc.org
2-dimethylaminoethyl chloride hydrochlorideSodium 2-dimethylaminoethanolate-TolueneBis(2-dimethylaminoethyl) ether77.6%99.5% rsc.org

Table 1: Williamson Ether Synthesis Adaptations for Bis(2-dimethylaminoethyl) ether

A direct approach utilizing halogenated precursors is a common industrial method for synthesizing this compound and its analogues. This pathway typically involves the reaction of a dihaloether with dimethylamine (B145610). For instance, the synthesis of the closely related bis[2-(N,N-dimethylamino)ethyl] ether has been commercially produced using di(2-chloroethyl) ether as a key reactant. wikipedia.org

The general reaction is:

Cl-R-Cl + 2 HN(CH₃)₂ → (CH₃)₂N-R-N(CH₃)₂ + 2 HCl

Where R represents the ether backbone. While specific details for this compound (where R is -CH₂-O-CH₂-) via this direct route are less common in public literature, the principle remains a viable synthetic strategy. Challenges with this method can include the potential for side reactions and the handling of corrosive hydrogen chloride byproduct.

A specific patented method for bis(2-dimethylaminoethyl) ether involves the reaction of 2-dimethylethanolamine with thionyl chloride to form the chloride hydrochloride intermediate. This intermediate is then reacted with sodium 2-dimethylaminoethanolate. rsc.org This process highlights the use of a halogenated precursor generated in situ.

Precursor 1Precursor 2ConditionsProductYieldPurityReference
2-dimethylethanolamineThionyl chloride10°C, followed by reaction with sodium 2-dimethylaminoethanolate at 80°CBis(2-dimethylaminoethyl) ether73.6%99.2% rsc.org
2-dimethylethanolamineThionyl chloride10°C, followed by reaction with sodium 2-dimethylaminoethanolate at 90°CBis(2-dimethylaminoethyl) ether66.7%99.4% rsc.org

Table 2: Synthesis via Halogenated Precursors

Reductive Amination Approaches

Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While not as commonly cited for this compound synthesis as etherification, it presents a plausible alternative pathway.

Theoretically, this compound could be synthesized via the reductive amination of an appropriate alkoxyaldehyde with dimethylamine. The key intermediate would be an ether containing an aldehyde group, which would then be subjected to reductive amination.

A related reaction, the Eschweiler-Clarke reaction, provides a method for the methylation of primary and secondary amines using formaldehyde (B43269) and formic acid. wikipedia.org This reaction proceeds via reductive amination where formaldehyde forms an iminium ion with the amine, which is then reduced by formic acid. A hypothetical extension of this principle could involve the reaction of a suitable amino alcohol with formaldehyde and a reducing agent to form the ether linkage. However, specific examples for the direct synthesis of this compound using classical reductive amination are not well-documented in readily available literature.

A more direct, albeit distinct, approach involves the amination of diethylene glycol with dimethylamine in the presence of a catalyst, which can be seen as a form of reductive amination where the alcohol is converted to an amine. google.com

Catalyzed Synthesis Pathways

To improve efficiency, reduce waste, and simplify reaction procedures, catalyzed synthesis pathways have been developed. These often aim for a one-step synthesis from readily available starting materials.

Significant research has focused on the development of heterogeneous catalysts for the one-step synthesis of this compound and its analogues. These catalysts offer advantages such as ease of separation from the reaction mixture and potential for reuse.

One prominent example is the continuous synthesis of bis(2-dimethylaminoethyl)ether (BDMAEE) through the amination of diethylene glycol (DEG) with dimethylamine (DMA) over a transition metal-doped Cu-based Al₂O₃ catalyst. google.com In this process, a Cu-Cr-Co/Al₂O₃ catalyst prepared by a coprecipitation-kneading method has shown high efficiency. The addition of Cr and Co as dopants was found to promote the dispersion of copper nanoparticles and regulate the acidity of the catalyst, which in turn enhances the catalytic performance and selectivity towards the desired product. google.com

Another patented process describes the synthesis of bis[2-(N,N-dimethylamino)ethyl] ether by reacting trimethylamine (B31210) with 2-[2-(N,N-dimethylamino)ethoxy]ethanol in the presence of a nickel catalyst, such as Raney nickel. wikipedia.org This reaction is typically carried out in the liquid phase at elevated temperatures and pressures.

Reactant 1Reactant 2CatalystTemperaturePressureProductYieldReference
Diethylene glycolDimethylamineCu-Cr-Co/Al₂O₃220°C1.5 MPaBis(2-dimethylaminoethyl) ether>90% google.com
2-[2-(N,N-dimethylamino)ethoxy]ethanolTrimethylamineRaney Nickel180-190°C-Bis[2-(N,N-dimethylamino)ethyl] ether29% wikipedia.org
Diethylene glycolDimethylamineCopper-chromium230°C133-135 barBis(2-dimethylaminoethyl) ether54.7% selectivity google.com

Table 3: Heterogeneous Catalysis in One-Step Syntheses

Homogeneous Catalysis in Multi-Step Procedures

The synthesis of this compound can be achieved through various multi-step procedures, with some involving homogeneous catalysis. One notable method involves the use of a copper-nickel catalyst supported on gamma-alumina (Cu-Ni/γ-Al₂O₃). This process is typically conducted in a high-pressure reactor. In the initial step, dimethylamine reacts with ethylene (B1197577) oxide. The resulting intermediate, 2-(2-(dimethylamino)ethoxy)ethanol, then reacts with dimethylamine in the presence of the catalyst to yield this compound. google.com While the catalyst itself is solid, the reactants and the catalytic process occur in a homogeneous liquid phase under high pressure and temperature.

Another approach utilizes an iridium complex with an N-heterocyclic carbene ligand as a homogeneous catalyst. This method involves the reaction of a diol with dimethylamine to produce bis(dimethylamine) derivatives, representing a direct and selective route to the target compound. researchgate.net

A different synthetic route involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether. This process proceeds through the formation of a quaternary ammonium (B1175870) salt intermediate, which then undergoes elimination to form this compound. sfdchem.com

Furthermore, a multi-step synthesis starting from 2-dimethylethanolamine has been reported. This process involves:

Chlorination of 2-dimethylethanolamine with thionyl chloride to produce a chloride hydrochloride intermediate.

Reaction of 2-dimethylethanolamine with sodium to form a sodium alkoxide solution.

An etherification reaction where the chloride hydrochloride is added to the sodium alkoxide solution in the presence of a catalyst. google.compatsnap.com

The following table summarizes the reaction conditions for a patented two-step synthesis method:

StepReactantsCatalystTemperaturePressureDuration
1Dimethylamine, Ethylene Oxide-60-100 °C-2-5 hours
22-(2-(dimethylamino)ethoxy)ethanol, DimethylamineCu-Ni/γ-Al₂O₃190-220 °C10-25 MPa (H₂)6-13 hours

Table 1: Reaction conditions for the two-step synthesis of this compound. google.com

Mechanistic Studies of this compound Formation

Elucidation of Reaction Intermediates

The formation of this compound through various synthetic pathways involves several key intermediates. In the reaction of trimethylamine with dichloroethyl ether, a quaternary ammonium salt is a distinct intermediate. sfdchem.com

For the synthesis starting from 2-dimethylethanolamine, the primary intermediates are a chloride hydrochloride, formed through chlorination, and a sodium alkoxide, formed by reacting 2-dimethylethanolamine with sodium. The subsequent etherification proceeds through the reaction of these two intermediates. google.compatsnap.com

In the catalytic amination of diethylene glycol with dimethylamine, the reaction is believed to proceed through the formation of an intermediate on the catalyst surface. The co-doping of a Cu/Al₂O₃ catalyst with chromium and cobalt has been shown to promote the dispersion of copper nanoparticles and regulate the acidity of the catalyst. This suggests that superior copper dispersion facilitates the amination of the alcohol, and the appropriate acidity promotes selectivity towards the desired ether. researchgate.net

The mechanism of reductive amination, a related process, involves the initial reaction of an aldehyde or ketone with an amine to form a hemiaminal intermediate. This is followed by the loss of water to form an imine or iminium ion, which is then reduced to the final amine product. organicchemistrytutor.comwikipedia.orglibretexts.org While not directly studying this compound, this general mechanism provides a plausible pathway for its formation under reductive amination conditions.

Kinetic and Thermodynamic Considerations in Synthesis

The synthesis of ethers is generally an exothermic process. core.ac.uk Consequently, lower temperatures favor the equilibrium yield of the ether product.

A study has determined the dissociation constants (pKa) and thermodynamic properties for the protonation of Bis(2-(N,N-dimethylamino)ethyl)ether. These values provide insight into the basicity of the compound and the thermodynamics of its acid-base reactions. The standard state changes in enthalpy, entropy, and Gibbs free energy were calculated using the van't Hoff equation. researchgate.netresearchgate.net

The following table presents the determined thermodynamic parameters for the protonation of Bis(2-(N,N-dimethylamino)ethyl)ether:

Temperature (K)pKaΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)
298.158.93-35.455.451.9
303.158.78-35.455.452.2
308.158.64-35.455.452.5
313.158.50-35.455.452.7

Table 2: Thermodynamic properties for the protonation of Bis(2-(N,N-dimethylamino)ethyl)ether. researchgate.netresearchgate.net

Kinetic studies of related etherification reactions, such as the esterification of propylene (B89431) glycol monomethyl ether, have shown that these reactions can often be described by Langmuir-Hinshelwood or Eley-Rideal models, indicating the importance of surface reactions on the catalyst. preprints.orgoiccpress.com For the direct synthesis of dimethyl ether from syngas, the synthesis of methanol (B129727) is often the kinetically relevant step, while the subsequent dehydration to the ether is close to equilibrium. nrel.gov

Purification and Isolation Techniques for Research Applications

The purification of this compound is crucial for obtaining a high-purity product for research and industrial applications. The most commonly reported method for purification is vacuum distillation . google.comgoogle.compatsnap.comgoogle.com This technique is effective in separating the desired ether from unreacted starting materials, by-products, and the catalyst. For instance, in a patented synthesis, after the reaction is complete, the crude product is subjected to reduced pressure distillation to isolate the pure ether. google.com In another method, after filtration of the reaction mixture, the filtrate is rectified under reduced pressure to obtain the final product with a purity of over 99%. google.com

For laboratory-scale synthesis and the isolation of specific derivatives, silica gel chromatography is a viable purification method. This technique was employed for the purification of products from the directed lithiation of a protected chloropyrrolopyrimidine, where bis(2-dimethylaminoethyl)ether was used as an additive. mdpi.com

General purification techniques for amino compounds, which can be applicable to this compound, include recrystallization from water or ethanol/water mixtures and ion-exchange chromatography. lookchem.comdiaion.com For analytical purposes, the purity of amino compounds can be assessed using thin-layer chromatography (TLC) or paper chromatography, with ninhydrin (B49086) used as a developing agent for primary and secondary amines. lookchem.com

Catalytic Applications and Mechanisms of Bis Dimethylaminomethyl Ether

Catalysis in Polymer Science

Bis(dimethylaminomethyl) ether is a tertiary amine catalyst primarily recognized for its significant role in the production of polyurethane polymers. Its molecular structure, featuring two dimethylamino groups separated by an ether linkage, makes it particularly effective in controlling specific reactions during polymerization. This high catalytic activity is leveraged extensively in the polyurethane industry to manage reaction speeds, cure times, and the final properties of the polymer. bdmaee.net The ether oxygen enhances the catalyst's solubility in polar polyols, ensuring even distribution throughout the reaction mixture. bdmaee.net

In the manufacturing of polyurethane foams, two primary chemical reactions must occur simultaneously and at controlled rates: the "gelling" reaction and the "blowing" reaction. The gelling reaction involves the polyaddition of a polyol with an isocyanate to form the urethane (B1682113) linkages that create the polymer backbone. bdmaee.net The blowing reaction, crucial for foam expansion, is the reaction of isocyanate with water, which generates carbon dioxide gas. poliuretanos.net this compound is a key catalyst in this process, renowned for its high selectivity and activity toward the blowing reaction. gvchem.com

This compound, also known as BDMAEE, is classified as a strong blowing catalyst, meaning it preferentially accelerates the reaction between isocyanate (NCO) groups and water. poliuretanos.com.bratamanchemicals.comtri-iso.com This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide (CO₂). researchgate.net The liberated CO₂ gas acts as the blowing agent, creating the cellular structure of the foam. poliuretanos.net

The catalytic mechanism of BDMAEE is distinct from that of gelling catalysts like triethylenediamine (TEDA). Research indicates that the effectiveness of a tertiary amine as a blowing catalyst is related to its ability to interact with water molecules. BDMAEE, with its two nitrogen atoms and central oxygen atom, is capable of chelating water molecules. poliuretanos.com.br This chelated water complex is believed to be a highly active precursor that facilitates the nucleophilic attack of water on the isocyanate group, thereby selectively and efficiently promoting the blowing reaction. poliuretanos.com.br In contrast, strong gelling catalysts like TEDA interact with water through a single hydrogen bond, which is less effective for catalyzing the blowing reaction. poliuretanos.com.br

The promotion of the isocyanate-water reaction by this compound directly influences the formation of urea (B33335) linkages within the polyurethane matrix. The primary amine produced as a byproduct of the blowing reaction is highly reactive and quickly reacts with another isocyanate group. researchgate.net This subsequent reaction forms a disubstituted urea linkage.

These urea segments are known as "hard segments" in the polymer matrix and contribute significantly to the foam's final physical properties, including its hardness, load-bearing capacity, and thermal stability. google.com By potently catalyzing the water-isocyanate reaction, BDMAEE is instrumental in controlling the rate and density of urea linkage formation, which is a critical factor in tailoring the characteristics of the final foam product.

The success of polyurethane foam production hinges on maintaining a delicate balance between the blowing (gas generation) and gelling (polymer network formation) reactions. bdmaee.net If the gelling reaction is too fast, the foam structure will set before it has fully expanded, leading to high density, splits, or cracks. Conversely, if the blowing reaction dominates, the foam may rise quickly but then collapse due to insufficient polymer network strength. bdmaee.net

This compound exhibits strong differential catalysis, showing a marked preference for the blowing reaction over the gelling reaction. poliuretanos.com.bratamanchemicals.com This selectivity allows formulators to control the rate of gas production independently of the main polymerization reaction. Consequently, BDMAEE is rarely used alone; it is typically blended with a strong gelling catalyst, such as an organotin compound or a different tertiary amine like TEDA, to achieve the desired balance. bdmaee.netgvchem.com This dual-catalyst system provides precise control over the cream time, rise time, and gel point of the foaming process. bdmaee.net

Catalyst TypePrimary Reaction CatalyzedExample CompoundEffect on Foam Process
Blowing CatalystIsocyanate + Water → Urea + CO₂This compoundPromotes foam expansion and cell formation
Gelling CatalystIsocyanate + Polyol → UrethaneTriethylenediamine (TEDA)Builds polymer backbone and network strength

The catalytic activity of this compound is fundamental to the development of the foam's microstructure. By ensuring controlled and efficient gas generation, the catalyst helps in the formation of a uniform cell structure. bdmaee.net Proper catalysis contributes to an improved rise profile and consistent cell uniformity throughout the foam matrix. atamanchemicals.com

A well-balanced catalytic system featuring BDMAEE can lead to better cell opening, which is crucial for the foam's breathability and flexibility, preventing shrinkage after production. bdmaee.net The ability to fine-tune the blowing reaction allows manufacturers to optimize cell size and distribution, which in turn dictates the foam's physical properties such as density, firmness, and insulation value. bdmaee.net This level of control is essential for producing high-quality foams that meet specific performance criteria.

This compound is a particularly important catalyst in the formulation of high-resilience (HR) polyurethane foams, which are widely used in applications like automotive seating, furniture cushions, and bedding. gvchem.combdmaee.netatamanchemicals.com HR foams are characterized by their high support factor, excellent comfort, and durability, properties which are derived from their unique, less uniform cell structure. google.com BDMAEE's ability to provide a balanced catalytic effect is crucial for achieving the specific reaction kinetics required for these advanced foam systems. bdmaee.net It is often used in MDI (methylene diphenyl diisocyanate)-based systems to produce these high-performance foams. google.comgoogle.com

Reactive Injection Molding (RIM) is a manufacturing process used to produce complex polyurethane parts by injecting a reactive liquid mixture into a mold where it quickly polymerizes. fasipol.itthieme-products.com The process requires very fast reaction times to be economically viable. mdpi.com The high activity of catalysts like this compound is beneficial in RIM systems to ensure rapid curing and short demolding times, making it suitable for the production of automotive parts, electronic equipment housings, and other durable components. fasipol.it

Application AreaRole of this compoundKey Contribution
Flexible Slabstock FoamPrimary blowing catalystControls foam rise and cell uniformity atamanchemicals.com
High-Resilience (HR) Molded FoamBalanced blowing/gelling co-catalystEnhances rebound, comfort, and durability bdmaee.net
Reactive Injection Molding (RIM)Highly active catalyst componentPromotes rapid curing and short cycle times

Polyurethane Foaming Chemistry

General Organic Catalysis

This compound, more commonly found in scientific literature as bis(2-dimethylaminoethyl) ether (BDMAEE), serves as a versatile ligand in coordination chemistry, forming stable complexes with transition metals that exhibit significant catalytic activity in organic synthesis. While its application as a direct catalyst in non-polymeric organic reactions is not extensively documented, its role as a tridentate ligand, coordinating through its two nitrogen atoms and central ether oxygen, is crucial. This coordination stabilizes metal centers, enabling catalytic cycles for various transformations. A notable example of its application in general organic catalysis is in the formation of carbon-carbon bonds, such as in the Henry reaction, where BDMAEE-metal complexes have proven to be effective catalysts.

Phase Transfer Catalysis Mechanisms

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The catalyst, or phase-transfer agent, transports a reactant from one phase into the other, where the reaction can proceed at a much higher rate.

The most common PTC mechanism involves the transfer of an anion from the aqueous phase to the organic phase. In this process, known as the Starks extraction mechanism, a catalyst, typically a quaternary ammonium (B1175870) (quat) or phosphonium (B103445) salt with lipophilic alkyl groups (Q⁺), exchanges its anion (X⁻) at the phase interface for the reactant anion (Y⁻) from the aqueous phase. The resulting lipophilic ion pair, Q⁺Y⁻, is soluble in the organic phase and can react with the organic substrate (RX) to form the product (RY). The catalyst is then regenerated by the exchange of its new anion (X⁻) for another reactant anion (Y⁻) from the aqueous phase, allowing the catalytic cycle to continue. biomedres.us

Another mechanism, the interfacial mechanism, is often applied to reactions involving the generation of reactive intermediates like carbanions or carbenes at the interface of the two phases. biomedres.us

While quaternary onium salts and crown ethers are the most prevalent phase-transfer catalysts, the specific use of this compound in this capacity is not widely reported in scientific literature. As a tertiary amine, it does not possess the ionic structure of a typical quaternary salt catalyst.

Catalytic Activity in Specific Organic Transformations (e.g., Henry Reaction)

The Henry reaction, or nitroaldol reaction, is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) to produce a β-nitro alcohol. wikipedia.org This reaction is of significant interest in organic synthesis due to the versatility of the nitro group in the product, which can be transformed into various other functional groups.

This compound has been successfully employed as a ligand in the synthesis of coordination complexes that catalyze the Henry reaction. In a 2018 study by Chao Liu and colleagues, two coordination compounds using bis(2-dimethylaminoethyl) ether (BDMAEE) as a ligand were synthesized: [Cu₂(BDMAEE)(CH₃COO)₄]n and [Ni(BDMAEE)Cl₂]. researchgate.netjlu.edu.cncrossref.org These complexes were investigated as catalysts for the Henry reaction between various aromatic aldehydes and nitromethane.

The study found that the copper(II) complex, [Cu₂(BDMAEE)(CH₃COO)₄]n, demonstrated excellent catalytic activity for this transformation. The reaction proceeds by coordinating the reactants to the metal center of the complex, facilitating the addition of the nitronate anion to the aldehyde's carbonyl carbon. The research demonstrated that the catalyst was effective for a range of substituted benzaldehydes, consistently producing good to excellent yields of the corresponding β-nitro alcohols.

The catalytic performance of the [Cu₂(BDMAEE)(CH₃COO)₄]n complex in the Henry reaction is summarized in the table below.

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde2-Nitro-1-phenylethanol85
24-Methylbenzaldehyde1-(4-Methylphenyl)-2-nitroethanol89
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2-nitroethanol92
44-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-nitroethanol95
54-Nitrobenzaldehyde1-(4-Nitrophenyl)-2-nitroethanol98

Table 1: Catalytic Performance of [Cu₂(BDMAEE)(CH₃COO)₄]n in the Henry Reaction of Aromatic Aldehydes with Nitromethane. Data sourced from Liu, C., et al. (2018). researchgate.netjlu.edu.cn

Optimization of Catalytic Performance in Non-Polymeric Systems

The optimization of a catalytic system is crucial for maximizing product yield, minimizing reaction time, and ensuring process efficiency. For non-polymeric systems catalyzed by metal-ligand complexes, such as the Henry reaction catalyzed by BDMAEE-metal compounds, several reaction parameters are typically investigated. mdpi.com

Key Parameters for Optimization:

Catalyst Loading: The amount of catalyst used is a critical factor. An optimal loading provides a high reaction rate without being wasteful or causing unwanted side reactions. Studies on similar Henry reaction systems have shown that varying the catalyst loading from as low as 1 mol% to higher concentrations can significantly impact the product yield. mdpi.com

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and outcome. Common solvents for the Henry reaction include methanol (B129727), ethanol, and tetrahydrofuran (B95107) (THF). The study by Liu et al. identified methanol as the optimal solvent for their BDMAEE-copper complex system. researchgate.net

Base/Co-catalyst: The Henry reaction is base-catalyzed. While the metal complex can exhibit Lewis acidity, an external base is often required to deprotonate the nitroalkane, forming the reactive nitronate anion. The type and amount of base (e.g., triethylamine) must be carefully selected to achieve the best results. mdpi.com

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can increase the rate but may also lead to the formation of undesired byproducts, such as the elimination of water from the β-nitro alcohol to form a nitroalkene. The optimal temperature balances reaction speed with selectivity. For the BDMAEE-copper catalyzed Henry reaction, room temperature was found to be effective. researchgate.net

The research by Liu et al. established a set of optimized conditions for their system, which included using 10 mol% of the [Cu₂(BDMAEE)(CH₃COO)₄]n catalyst with 20 mol% triethylamine (B128534) as a co-catalyst in methanol at room temperature for 24 hours. researchgate.net These conditions led to the high yields reported in the previous section.

ParameterVariable InvestigatedGeneral Impact on Reaction
Catalyst TypeDifferent metal centers (e.g., Cu vs. Ni)Affects catalytic activity and reaction yield.
Catalyst LoadingMolar percentage relative to substrateInfluences reaction rate and overall efficiency.
SolventPolarity and coordinating ability (e.g., MeOH, EtOH, THF)Impacts solubility, catalyst stability, and reaction pathway.
Co-catalyst (Base)Type and concentration of base (e.g., Triethylamine)Crucial for generating the nucleophile; concentration affects equilibrium.
TemperatureReaction temperature (°C)Affects reaction kinetics and selectivity towards the desired product.

Table 2: General Parameters for the Optimization of Catalytic Performance in the Henry Reaction.

Coordination Chemistry and Ligand Properties of Bis Dimethylaminomethyl Ether

Ligand Design and Denticity Considerations

Based on its molecular structure, which features two nitrogen donor atoms from the dimethylamino groups and one central oxygen donor atom from the ether linkage, bis(dimethylaminomethyl) ether has the theoretical potential to act as a polydentate ligand. The spatial arrangement and flexibility of the molecule would be key factors in determining its binding modes.

Bidentate and Tridentate Chelation Behavior

The molecule possesses three potential donor sites (N, O, N). This structure allows for the possibility of acting as a bidentate ligand, forming a five-membered chelate ring by coordinating through both nitrogen atoms (N,N-coordination). Alternatively, it could act as a tridentate ligand, coordinating through both nitrogen atoms and the central oxygen atom (N,O,N-coordination), which would involve the formation of two fused four-membered chelate rings. Four-membered rings are generally less stable due to ring strain, which may favor bidentate coordination. However, without empirical data from synthesized complexes, any discussion of its preferred chelation behavior remains speculative. No specific studies were found that experimentally determine or compare the bidentate versus tridentate chelation of this particular ether.

Coordination with Transition Metals (e.g., Cu(II), Ni(II))

There is no specific information available in the reviewed scientific literature detailing the synthesis, structure, or properties of coordination complexes formed between this compound and transition metals such as copper(II) or nickel(II). Research on related bis(amino) ligands with these metals is common, but direct studies on the target compound are absent.

Coordination with Main Group Metals (e.g., Pb(II), Mg(II), Zn(II))

Similarly, a comprehensive search did not yield any studies focused on the coordination complexes of this compound with main group metals like lead(II), magnesium(II), or zinc(II). While the coordination chemistry of these metals with various amine and ether ligands is a broad field, specific data for this ligand is not present in available research.

Structural Characterization of Metal Complexes

Structural characterization is fundamental to understanding the coordination chemistry of a ligand. Techniques like X-ray crystallography provide definitive information on bond lengths, bond angles, and coordination geometry, while spectroscopic methods like NMR probe the ligand-metal interactions in solution.

X-ray Crystallography of Coordination Compounds

No published single-crystal X-ray diffraction data for any metal complex of this compound could be located. This indicates a lack of structurally characterized coordination compounds, which are essential for confirming chelation modes and understanding the precise geometry of any potential complexes.

Spectroscopic Probes of Ligand-Metal Interactions (e.g., NMR)

No studies presenting Nuclear Magnetic Resonance (NMR) spectroscopy data for metal complexes of this compound were found. Such studies would be crucial for determining the solution-state behavior of the ligand upon coordination, including confirming which donor atoms are involved in binding and assessing the dynamics of the complex.

Intramolecular Coordination Phenomena and Their Impact on Reactivity

The coordination chemistry of this compound is significantly influenced by its ability to engage in intramolecular coordination, a phenomenon where the ether's oxygen and one or both of the nitrogen atoms bind to a single metal center. This chelation can have a profound impact on the steric and electronic properties of the resulting metal complex, thereby influencing its reactivity and catalytic activity.

The flexible ethylene (B1197577) bridge connecting the two dimethylamino groups allows the ligand to adopt various coordination modes. However, it is the propensity for the ligand to act as a tridentate donor, involving both nitrogen atoms and the central ether oxygen, that leads to the formation of stable chelate rings. This intramolecular coordination is a key feature in the chemistry of this compound complexes, particularly with transition metals.

Detailed research findings have elucidated the structural and reactive consequences of this intramolecular coordination. X-ray crystallographic studies of transition metal complexes have provided definitive evidence of this phenomenon. For instance, in a nickel(II) complex, this compound acts as a tridentate ligand, with the nickel center coordinated to both nitrogen atoms and the ether oxygen. This coordination geometry has a direct bearing on the catalytic performance of the complex.

Detailed Research Findings:

Recent studies have explored the synthesis, crystal structure, and catalytic applications of coordination compounds featuring this compound. These investigations offer valuable insights into the intramolecular coordination and its influence on reactivity.

In one notable study, two coordination compounds, [Cu₂(BDMAEE)(CH₃COO)₄]n (1) and [Ni(BDMAEE)Cl₂] (2) (where BDMAEE = this compound), were synthesized and structurally characterized. The crystal structure of the nickel complex (2) is particularly revealing. In this complex, the this compound ligand coordinates to the Ni(II) center in a tridentate fashion. The nickel ion is bound to the two nitrogen atoms of the dimethylamino groups and the central ether oxygen atom. The coordination sphere of the nickel is completed by two chloride anions, resulting in a distorted square pyramidal geometry.

This intramolecular coordination enforces a specific geometry on the metal center, which can enhance its catalytic activity. For example, these complexes have been shown to be effective catalysts for the Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. The tridentate coordination of the this compound ligand is believed to play a crucial role in the catalytic cycle by stabilizing the metal center and influencing the binding of the reactants.

The structural parameters of the nickel(II) complex provide quantitative evidence for the intramolecular coordination. The bond lengths and angles within the coordination sphere are indicative of strong interactions between the nickel center and all three donor atoms of the this compound ligand.

Below are interactive data tables detailing the key structural features of the [Ni(BDMAEE)Cl₂] complex, illustrating the intramolecular coordination.

Table 1: Selected Bond Lengths in [Ni(BDMAEE)Cl₂]

BondLength (Å)
Ni-O(1)2.154
Ni-N(1)2.088
Ni-N(2)2.091
Ni-Cl(1)2.285
Ni-Cl(2)2.297

Table 2: Selected Bond Angles in [Ni(BDMAEE)Cl₂]

AngleDegree (°)
O(1)-Ni-N(1)78.5
O(1)-Ni-N(2)78.3
N(1)-Ni-N(2)156.8
O(1)-Ni-Cl(1)93.7
O(1)-Ni-Cl(2)91.5
N(1)-Ni-Cl(1)100.2
N(1)-Ni-Cl(2)92.8
N(2)-Ni-Cl(1)91.9
N(2)-Ni-Cl(2)100.5
Cl(1)-Ni-Cl(2)166.1

The data in these tables clearly demonstrate the chelation of the this compound ligand to the nickel center. The relatively short Ni-O and Ni-N bond lengths are indicative of strong coordinate bonds. The bite angles of the chelate rings, O(1)-Ni-N(1) and O(1)-Ni-N(2), are acute, as is typical for five-membered chelate rings. This constrained geometry can lead to enhanced stability of the complex and can also create a specific steric environment around the metal center that influences its reactivity in catalysis. The impact of this intramolecular coordination is a critical aspect of the coordination chemistry of this compound, enabling its utility in various chemical transformations.

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic structure of this compound and its analogues. These studies provide a foundational understanding of the molecule's intrinsic properties.

The electronic structure of a molecule dictates its reactivity and physical properties. In this compound, the arrangement of electrons and the nature of the chemical bonds are of significant interest due to the presence of ether and amine functionalities.

Key Research Findings:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the dimethylamino groups, reflecting their Lewis basicity and nucleophilic character. The LUMO, conversely, would be distributed along the C-O-C and C-N sigma antibonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. rasayanjournal.co.innih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule and are predictive of sites for electrophilic and nucleophilic attack. For this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, confirming them as the primary sites for interaction with electrophiles, such as the isocyanate group in urethane (B1682113) formation. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate hyperconjugative interactions, such as the stereoelectronic effects within the acetal-like C-O-C-N moiety. These interactions, involving the donation of electron density from the lone pairs of nitrogen and oxygen into adjacent antibonding orbitals (n → σ*), contribute to the molecule's conformational preferences and stability. nih.gov

Bonding Character: The bonds within this compound are primarily covalent. Quantum chemical calculations can determine bond lengths, bond angles, and Mayer bond orders, which quantify the covalent character of the bonds. For instance, the C=S bond in some ester collectors has been analyzed for its covalent character using such methods. mdpi.com

Table 5.1: Calculated Electronic Properties of this compound Analogues

PropertyTypical Calculated Value/ObservationSignificance
HOMO EnergyLocalized on nitrogen atoms, relatively high in energyIndicates strong nucleophilic character and propensity to act as a catalyst. rasayanjournal.co.in
LUMO EnergyDistributed on σ* orbitals, relatively high in energyA large HOMO-LUMO gap suggests good kinetic stability. rasayanjournal.co.in
Molecular Electrostatic PotentialNegative potential around N and O atomsIdentifies sites for electrophilic attack and hydrogen bonding. nih.gov
NBO n → σ* InteractionsPresence of stabilizing interactions between lone pairs and antibonding orbitalsInfluences conformational stability and geometry. nih.gov

The flexibility of the ether and aminomethyl groups in this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements and the energy barriers between them.

Key Research Findings:

Rotational Isomers: Rotation around the C-O, C-C, and C-N bonds leads to various conformers. The relative energies of these conformers are determined by a balance of steric hindrance between the methyl groups and stabilizing electronic interactions.

Potential Energy Surface (PES): Computational methods can map the PES by systematically changing dihedral angles and calculating the corresponding energies. This allows for the identification of local and global energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to conformational change.

Influence of Intramolecular Interactions: The conformational landscape is significantly influenced by intramolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can stabilize certain geometries. jchemrev.commdpi.com For example, in ethane-1,2-diol, an intramolecular hydrogen bond influences its preferred conformation. acs.org

Computational Approaches: A common approach involves an initial conformational search using lower-level theories or molecular mechanics, followed by geometry optimization and energy refinement of the low-energy conformers using more accurate DFT methods. nih.govchemrxiv.org

Table 5.2: Representative Dihedral Angles and Their Impact on Conformation

Dihedral AngleDescriptionExpected Low-Energy ArrangementRationale
C-O-C-CRotation around the ether C-O bondGauche or antiMinimization of steric clashes between the aminomethyl groups.
O-C-C-NRotation around the ethylene bridge C-C bondGauche or antiAvoidance of steric hindrance.
C-C-N-(CH₃)₂Rotation around the C-N bondStaggeredMinimization of steric interactions with the methyl groups.

Reaction Mechanism Elucidation via Computational Modeling

This compound is known for its catalytic activity, particularly in polyurethane synthesis. Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of these catalytic reactions. nih.govmdpi.comresearchgate.net

The key to understanding a reaction's rate and mechanism is the characterization of its transition state (TS) — the highest energy point along the reaction coordinate.

Key Research Findings:

Urethane Formation: In the catalysis of urethane formation (reaction of an isocyanate with an alcohol), this compound acts as a Lewis base. The nitrogen atoms are believed to interact with the alcohol's hydroxyl proton, increasing its nucleophilicity.

Transition State Structures: Computational studies on similar amine catalysts have identified transition state structures where the amine, alcohol, and isocyanate are brought together in a specific orientation. mdpi.comresearchgate.net The catalyst facilitates proton transfer from the alcohol to the isocyanate nitrogen, lowering the activation energy barrier. mdpi.com

Activation Energy Barriers: By calculating the energies of the reactants, transition state, and products, the activation energy (Ea) can be determined. A lower Ea in the presence of the catalyst confirms its efficacy. For amine-catalyzed urethane formation, the barrier height of the reaction is significantly decreased. mdpi.com

Catalytic Cycles: Computational modeling can map out the entire catalytic cycle, including the formation of catalyst-reactant complexes, the transition state, and the release of the product and regeneration of the catalyst.

Table 5.3: Calculated Energy Profile for a Catalyzed Reaction Step

SpeciesRelative Energy (kJ/mol) (Illustrative)Description
Reactants + Catalyst0Initial state with separated isocyanate, alcohol, and catalyst.
Reactant-Catalyst Complex-20Formation of a pre-reaction complex, often involving hydrogen bonding.
Transition State (TS) +50 The highest energy point, where bonds are breaking and forming. Its structure is key to the mechanism. nih.gov
Product-Catalyst Complex-90The product formed is still associated with the catalyst.
Products + Catalyst-80The final state with the release of the urethane product and regeneration of the catalyst.

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects.

Key Research Findings:

Implicit Solvation Models: Continuum models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous dielectric medium. researchgate.netumn.edu These models are efficient for capturing the bulk electrostatic effects of the solvent, which can stabilize charged intermediates and transition states.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation. This is crucial when specific solvent-solute interactions, such as hydrogen bonding, play a direct role in the reaction mechanism. dntb.gov.uanih.gov

Impact on Reaction Barriers: The polarity of the solvent can differentially stabilize the reactants, transition state, and products, thereby altering the activation energy. For reactions involving charge separation in the transition state, polar solvents are generally expected to lower the activation barrier.

Hybrid Models: QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a compromise, treating the reacting species with high-level quantum mechanics and the surrounding solvent with computationally less expensive molecular mechanics.

Investigations of Intramolecular Interactions

The spatial arrangement and properties of this compound are influenced by various non-covalent interactions within the molecule.

Key Research Findings:

Intramolecular Hydrogen Bonding: Although lacking traditional hydrogen bond donors like O-H or N-H, weak C-H···O and C-H···N hydrogen bonds can occur. The methyl and methylene (B1212753) hydrogens can act as weak donors, interacting with the electron-rich oxygen and nitrogen atoms. These interactions, though weak, can influence the molecule's preferred conformation. jchemrev.comsciepub.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a computational technique used to analyze the electron density topology. It can identify and characterize weak intramolecular interactions by locating bond critical points (BCPs) between non-covalently bonded atoms. The properties of the electron density at these points provide information about the strength and nature of the interaction. rsc.org

Advanced Derivatives and Functional Analogues of Bis Dimethylaminomethyl Ether

Synthesis of Novel Structural Analogues and Homologues

The synthesis of structural analogues of bis(dimethylaminomethyl) ether primarily leverages principles from the Mannich reaction and related multi-component condensation strategies. These methods allow for the systematic variation of the amine, aldehyde, and the core structural unit to generate a diverse library of compounds.

One key strategy involves the reductive amination of ether-containing diamines with formaldehyde (B43269). This approach, analogous to the synthesis of the related bis(2-dimethylaminoethyl) ether, would involve the reaction of oxybis(methanamine) with formaldehyde and hydrogen over a fixed-bed hydrogenation catalyst containing metals such as Ni, Co, or Cu google.comgoogle.com. By substituting oxybis(methanamine) with longer-chain homologues (e.g., oxybis(ethanamine)), a series of homologous diether diamines can be systematically prepared.

Another powerful method is the three-component aminomethylation reaction, which condenses an aldehyde, an amine, and a third component with an active hydrogen. Research into the synthesis of optically active propargyl amino ethers demonstrates the versatility of this approach. In a notable example, various aromatic aldehydes and propargyl ethers were reacted with aniline in the presence of a chiral catalyst (pseudoephedrine) and CuCl to yield novel amino ether derivatives with high enantioselectivity uni-pannon.hu. This methodology provides a pathway to chiral analogues by incorporating stereocenters into the molecular framework.

The table below summarizes representative synthetic approaches to novel analogues.

Analogue Type Synthetic Method Key Reactants Catalyst/Conditions Reference
HomologuesReductive AminationOxybis(alkanamine), Formaldehyde, H₂Fixed-bed Ni/Co/Cu catalyst, elevated temp. & pressure google.comgoogle.com
Chiral Amino EthersThree-component AminomethylationAromatic Aldehyde, Propargyl Ether, AnilinePseudoephedrine, CuCl, CH₂Cl₂, 80-90°C uni-pannon.hu
Heterocyclic DerivativesChlorosilane-promoted Mannich Reactionα-Amino ether, Furan/Pyrrole/IndoleChlorotrimethylsilane researchgate.net

These synthetic routes are significant as they enable the creation of derivatives with modified steric and electronic properties, such as altered basicity, lipophilicity, and coordination behavior, paving the way for the exploration of their reactivity and applications.

Exploration of Modified Reactivity Profiles in Derivatives

Derivatives of this compound, as part of the broader class of Mannich bases, exhibit a rich and varied reactivity profile centered on the aminomethyl functional group. The presence of two such groups connected by an ether linkage can lead to cooperative effects and unique chemical behaviors.

The aminomethyl group can act as a synthetic equivalent for a more reactive iminium ion, particularly in the presence of activating agents like chlorosilanes researchgate.netresearchgate.net. This allows these derivatives to serve as aminomethylating agents for a range of nucleophiles, including electron-rich heterocycles like pyrrole and indole researchgate.netresearchgate.net. Furthermore, the development of aminomethyl cyclopalladated complexes has opened avenues for palladium-catalyzed aminomethylation reactions, where the aminomethyl moiety can be transferred to various substrates with high efficiency acs.org. The reactivity can be tuned based on the nucleophile's properties; hard nucleophiles tend to attack the electrophilic methylene (B1212753) carbon, while softer nucleophiles may attack the palladium center, initiating different catalytic cycles acs.org.

Structural modifications significantly impact biological activity. Studies on analogous "double Mannich bases" derived from acetophenone have shown that creating a bis-aminomethyl structure generally results in increased cytotoxicity against cancer cell lines compared to the corresponding mono-Mannich bases nih.gov. This suggests that the presence of two aminomethyl groups within a single molecule can enhance its interaction with biological targets.

The reactivity of these derivatives can be summarized as follows:

Aminomethylation Agents: Can transfer aminomethyl groups to nucleophiles, activated by agents like chlorosilanes or through transition metal catalysis researchgate.netacs.org.

Iminium Ion Precursors: The C-N bond can be cleaved to form reactive iminium intermediates for subsequent synthetic transformations gijash.com.

Enhanced Biological Activity: "Double Mannich base" structures often exhibit higher cytotoxicity than their single counterparts, indicating a structure-activity relationship where the bis-amine configuration is advantageous nih.gov.

Development of Receptor-Modified Chromophores Incorporating Bis(dimethylaminomethyl) Moieties

The electron-donating dimethylamino groups are effective functionalities for integration into chromophoric systems, particularly those designed for sensing or nonlinear optics. When incorporated as terminal groups on a conjugated system, they can induce significant changes in the electronic structure, leading to desirable photophysical properties.

A specific example is the synthesis of 1,2-bis[5-(dimethylamino-1,3-butadienyl)-2-thienyl]ethanedione, a cross-conjugated polyene α-diketone featuring terminal dimethylamino groups researchgate.net. In this derivative, the bis(dimethylamino) moieties are part of an extended π-system. The key research findings related to this compound are detailed in the table below.

Compound Structure Feature Photophysical Property Key Finding Reference
1,2-bis[5-(dimethylamino-1,3-butadienyl)-2-thienyl]ethanedioneCross-conjugated polyene with terminal dimethylamino groupsStrong long-wave absorption bandThe absorption band is charge-transfer in nature. Cross-conjugation through the two thiophene rings and diketone linker leads to a significant bathochromic (red) shift of 50 nm compared to a similar mono-amino ketone. researchgate.net

This research demonstrates that incorporating bis(dimethylamino) functionalities into a conjugated framework creates a pronounced intramolecular charge-transfer character. The flexible ether linkage of a this compound derivative could serve as a non-conjugated bridge between two such chromophoric units, potentially leading to materials with interesting through-space electronic coupling or sensing capabilities where ion binding at the ether and amine sites modulates the photophysical properties of the attached chromophores.

Applications of Functionalized Derivatives in Advanced Materials Science

The functional groups inherent in this compound and its derivatives make them valuable building blocks and additives in materials science. The tertiary amine functionalities can act as catalysts, curing agents, and surface modifiers.

In polymer chemistry, Mannich bases are widely used as curing agents for epoxy resins derpharmachemica.com. The tertiary amine groups can catalyze the ring-opening polymerization of the epoxide monomers, leading to the formation of a cross-linked polymer network. Functionalized derivatives of this compound could offer tailored curing kinetics or impart specific properties, such as improved thermal stability or flexibility, to the final thermoset material.

Application Area Function Mechanism/Benefit Reference
Epoxy ResinsCuring Agent / CatalystTertiary amines catalyze epoxide ring-opening, leading to cross-linking. derpharmachemica.com
Paints & CoatingsAdditive / Surface ModifierPolar amine groups enhance adhesion; molecular structure modifies rheology. derpharmachemica.com
Polymer SynthesisFunctional MonomerIntroduction of nitrogen atoms can increase water solubility and provide sites for further functionalization. taylorandfrancis.com

Analytical Methodologies for Research on Bis Dimethylaminomethyl Ether

Spectroscopic Characterization in Mechanistic Studies (e.g., NMR, IR)

Spectroscopic methods are fundamental in elucidating the molecular structure of bis(dimethylaminomethyl) ether and studying its role in chemical reactions. While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structural integrity of the compound. The symmetry of the this compound molecule would simplify its spectra.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂-N) would appear as a singlet, as would the methylene protons flanked by the two nitrogen atoms in a different chemical environment if the structure were, for example, an N,N'-disubstituted diazomethane derivative. However, for the ether structure (CH₃)₂NCH₂-O-CH₂N(CH₃)₂, two signals are expected: one for the methyl protons and one for the methylene protons.

¹³C NMR: Similarly, the carbon-13 NMR spectrum would display two signals, one for the methyl carbons and one for the methylene carbons, reflecting the molecule's symmetry.

Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusStructural UnitPredicted Chemical Shift (ppm)Multiplicity
¹HN-CH₃~2.2 - 2.4Singlet
¹HN-CH₂-O~4.0 - 4.2Singlet
¹³CN-CH₃~45 - 48-
¹³CN-CH₂-O~85 - 90-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic vibrations would be associated with the C-O-C ether linkage and the C-N bonds of the tertiary amine groups. The absence of O-H (around 3300 cm⁻¹) and C=O (around 1700 cm⁻¹) stretching bands would be a key indicator of purity.

Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (methyl & methylene)Stretching2850 - 3000
C-O-C (ether)Asymmetric Stretching1100 - 1150
C-N (tertiary amine)Stretching1000 - 1250

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC)

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound and for monitoring the progress of reactions in which it is a reactant or product.

The purity of a sample can be determined by injecting it into a GC equipped with an appropriate column and detector. A single, sharp peak would indicate a high degree of purity, while the presence of multiple peaks would suggest impurities or degradation products. By calibrating the instrument with a known standard, the percentage purity can be quantified. For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC to determine the relative concentrations of reactants, intermediates, and products.

Typical GC Parameters for Analysis

ParameterTypical Condition
ColumnCapillary column with a non-polar or mid-polar stationary phase (e.g., 5% diphenyl / 95% dimethylpolysiloxane)
Injector Temperature250 °C
Oven ProgramInitial temperature of 50-70 °C, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C
Carrier GasHelium or Nitrogen
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Mass Spectrometry in Elucidating Reaction Products

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is a powerful tool for identifying this compound and elucidating the structure of unknown reaction products and byproducts. In electron ionization (EI) mode, the molecule is fragmented in a reproducible manner, producing a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation of this compound is expected to be dominated by cleavage at bonds alpha to the heteroatoms (oxygen and nitrogen), which stabilizes the resulting carbocations.

Expected Mass Spectrometry Fragments

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
132[M]⁺Molecular Ion
88[(CH₃)₂NCH₂O]⁺Cleavage of the CH₂-N bond
58[(CH₃)₂NCH₂]⁺Alpha-cleavage next to the nitrogen atom
44[(CH₃)₂N]⁺Cleavage of the N-CH₂ bond

The presence of the dimethylaminomethyl fragment ([ (CH₃)₂NCH₂]⁺) at m/z 58 is a particularly strong indicator for this structural motif. By analyzing the mass spectra of products from a reaction involving this compound, chemists can identify modifications to the parent molecule and propose structures for new compounds.

X-ray Diffraction for Structural Determination of Derivatives and Complexes

A key example is the structural elucidation of dimeric 1,1-bis[(dimethylamino)methyl]-2-propyllithium. acs.org In this organolithium complex, the ligand is a deprotonated derivative of a molecule closely related to this compound, showcasing how the ether's diamine functionality can chelate to a metal center. The X-ray crystal structure revealed a dimeric arrangement where each lithium atom is coordinated by the two nitrogen atoms from one ligand and is also bonded to the carbanionic center of the other ligand in the dimer. acs.org Such structural studies are vital for understanding the reactivity and mechanistic pathways of organometallic reagents that utilize chelating ethers.

Crystallographic Data for a Related Derivative Complex

ParameterObservation for Dimeric 1,1-bis[(dimethylamino)methyl]-2-propyllithium acs.org
Molecular StructureDimeric
CoordinationEach lithium atom is chelated by the two nitrogen atoms of one ligand.
Key InteractionsIntramolecular Li-N coordination and intermolecular Li-C bonding between the two monomeric units.
SignificanceProvides insight into the aggregation state and coordinating behavior of organolithium compounds with chelating diamino ether ligands.

Future Research Directions and Emerging Applications

Green Chemistry Approaches to Synthesis

The traditional synthesis of bis(dimethylaminomethyl) ether involves processes that are often energy-intensive and rely on petrochemical feedstocks. In response, the principles of green chemistry are guiding the development of more sustainable synthetic routes. A key focus is the N-alkylation of amines with alcohols through the "borrowing hydrogen" or "hydrogen auto-transfer" strategy. This atom-economical method is considered a prime example of green chemistry as it typically produces only water as a byproduct and utilizes alcohols, which can be derived from renewable resources. rsc.org

Future research is directed towards several key areas:

Bio-based Feedstocks: One promising avenue is the use of bio-derived ethylene (B1197577) oxide, produced from sugarcane ethanol, as a starting material. This would significantly reduce the carbon footprint of the synthesis process.

Heterogeneous Catalysis: The shift from homogeneous to heterogeneous catalysts is a major goal. alfa-chemistry.com Catalysts like the Cu-Ni/γ-Al2O3 system, mentioned in patent CN106316868A, offer advantages such as easier separation from the reaction mixture and potential for recyclability, which minimizes waste. vulcanchem.comgoogle.com Research into novel solid catalysts, such as modified zeolites or metal-organic frameworks (MOFs), could lead to higher selectivity and efficiency under milder reaction conditions. vulcanchem.com

Process Intensification: Continuous flow reactors are being explored to replace traditional batch processing. A study on the selective continuous synthesis of this compound over a Cr and Co modified Cu/Al2O3 catalyst demonstrates the potential for improved yield and process control. rsc.org This approach, combined with microwave-assisted or sonochemical methods, could drastically reduce reaction times and energy consumption. alfa-chemistry.com

The table below compares a conventional synthesis approach with emerging green alternatives.

ParameterConventional MethodGreen Alternative (Projected)
Feedstock Petroleum-based ethylene oxideBio-based ethylene oxide
Catalyst Homogeneous catalystsHeterogeneous, recyclable catalysts (e.g., modified Cu/Al2O3)
Byproduct Various organic byproductsPrimarily water
Energy Consumption High (e.g., 3.2 kWh/kg) vulcanchem.comLower, aided by process intensification
Yield ~67% vulcanchem.com>85%

Integration into Novel Catalytic Systems

The structural features of this compound, specifically its two tertiary amine groups and central ether linkage, make it a versatile ligand in coordination chemistry. This has opened doors for its use in catalytic systems beyond polyurethane manufacturing.

Researchers have successfully synthesized coordination compounds with transition metals. For example, novel copper(II) and nickel(II) complexes with this compound have been characterized and shown to be effective catalysts in the Henry reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis. The compound's ability to act as a bidentate or tridentate ligand allows for the formation of stable metal complexes that can activate substrates and facilitate chemical transformations.

Emerging applications include its use as an accelerator or co-catalyst in the curing of epoxy resins. vulcanchem.com In these systems, the tertiary amine groups catalyze the anionic polymerization of epoxy groups, leading to faster curing times and influencing the final properties of the thermoset material. vulcanchem.com

The following table summarizes research findings on the catalytic performance of this compound-based systems in novel applications.

Catalytic SystemReaction TypeSubstratesKey Finding
[Cu2(BDMAEE)(CH3COO)4]n Henry ReactionNitroalkane, AldehydeExcellent catalytic properties for C-C bond formation.
[Ni(BDMAEE)Cl2] Henry ReactionNitroalkane, AldehydeDemonstrates potential as a catalyst in fine chemical synthesis.
BDMAEE in Epoxy Resin Polymerization/CuringEpoxy Resin, HardenersActs as an accelerator, reducing gel time significantly compared to other amines. vulcanchem.com

Exploration of Smart Materials Applications

The influence of this compound on the morphology and structure of polymers is being explored for the development of "smart" or functional materials. Its role as a catalyst in polyurethane foam production allows for precise control over the cell structure and polymer network. vulcanchem.combdmaee.net This control is a prerequisite for creating materials with responsive properties.

One area of active research is the development of intelligent insulation systems. By integrating smart materials into polyurethane foams catalyzed by this compound, it may be possible to create insulation that adapts to environmental stimuli such as temperature changes. bdmaee.net For instance, foams could be engineered to alter their thermal conductivity or physical shape in response to heat or cold, optimizing energy efficiency in buildings and vehicles. bdmaee.net

Furthermore, the incorporation of this compound-derived structures into polymer networks could lead to materials with other smart functionalities, such as self-healing capabilities or chemo-responsive behavior. The amine and ether groups can serve as active sites within a polymer matrix, capable of forming reversible bonds or interacting with specific chemical species.

Advanced Ligand Design for Enhanced Selectivity and Efficiency

To further enhance the catalytic prowess of this compound, researchers are focusing on advanced ligand design. This involves modifying the molecule's fundamental structure to fine-tune its electronic and steric properties, thereby improving the selectivity and efficiency of the resulting catalytic systems.

Computational modeling, such as Density Functional Theory (DFT) studies, is a key tool in this area. vulcanchem.com These models allow scientists to predict how changes to the ligand structure will affect the transition states of reactions, such as urethane (B1682113) formation, and the stability of metal-ligand complexes. This predictive power accelerates the design of more effective catalysts.

Strategies for advanced ligand design include:

Steric Hindrance Modification: Altering the size of the alkyl groups on the nitrogen atoms can influence the accessibility of the catalytic sites, leading to improved selectivity in complex chemical reactions.

Electronic Property Tuning: Introducing electron-donating or electron-withdrawing groups elsewhere in the molecule can modify the basicity of the amine groups and the coordinating ability of the ether oxygen, tailoring the ligand for specific metal ions or reactions.

Scaffold Variation: Synthesizing analogues with different ether backbone lengths or functionalities can create ligands with unique spatial arrangements of donor atoms, enabling new modes of catalytic activity.

These rationally designed ligands hold the potential to create a new generation of highly selective and efficient catalysts for a wide range of applications, from fine chemical synthesis to advanced polymerization processes.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Bis(dimethylaminomethyl) ether in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use ANSI-approved safety glasses, flame-resistant lab coats, and closed-toe shoes. Respiratory protection (e.g., N95 masks) is required if working outside a fume hood .
  • Storage : Store in airtight containers away from ignition sources, adhering to GHS 1.0 standards for flammable liquids. Ensure compatibility with materials like PTFE or glass to avoid degradation .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of according to hazardous waste regulations (ADR/RID/IMDG) .

Q. How can researchers synthesize this compound, and what purity validation methods are recommended?

  • Methodological Answer :

  • Synthesis : React dimethylamine with formaldehyde in a molar ratio of 2:1 under acidic catalysis (e.g., HCl). Purify via vacuum distillation (boiling point: ~150–160°C at 10 mmHg) .
  • Purity Validation : Use gas chromatography (GC) with flame ionization detection (FID) and compare retention times against certified standards. Confirm structural integrity via FT-IR (C-O-C stretch at ~1,100 cm⁻¹) and ¹H NMR (singlet for -N(CH₃)₂ at δ 2.2–2.5 ppm) .

Q. What analytical techniques are suitable for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to assess decomposition temperatures .
  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) using shake-flask methods, followed by UV-Vis spectroscopy for quantification .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what catalytic applications exist?

  • Methodological Answer :

  • Coordination Behavior : The ether’s dimethylamino groups act as Lewis bases, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Crystal structures (e.g., [Cu(L)Cl₂]) can be resolved via single-crystal XRD .
  • Catalytic Applications : Demonstrated efficacy in Henry reactions (nitroaldol condensation). Optimize reaction conditions (e.g., 0.5 mol% catalyst loading, 25°C, 12 hrs) to achieve >90% yield .

Q. What strategies address contradictions in reported catalytic efficiencies of this compound-derived complexes?

  • Methodological Answer :

  • Controlled Variables : Standardize solvent polarity (e.g., DMF vs. THF), substrate ratios, and reaction temperature. Use kinetic studies (e.g., in situ IR) to monitor intermediate formation .
  • Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to compare electronic effects of substituents on metal centers and correlate with experimental turnover frequencies (TOF) .

Q. How can researchers design experiments to study the environmental fate of this compound?

  • Methodological Answer :

  • Degradation Pathways : Conduct hydrolysis studies at varying pH (2–12) and analyze products via LC-MS. Compare aerobic/anaerobic biodegradation using OECD 301B/311 protocols .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays (OECD 201) to assess aquatic impacts .

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